![molecular formula C9H8BrF2N B12392618 Lsd1/2-IN-4](/img/structure/B12392618.png)
Lsd1/2-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lsd1/2-IN-4 is a compound that acts as an inhibitor of lysine-specific histone demethylases 1 and 2 (LSD1 and LSD2). These enzymes play a crucial role in the regulation of gene expression through the demethylation of histone proteins.
Preparation Methods
The synthesis of Lsd1/2-IN-4 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions. Industrial production methods may include optimization of reaction conditions to improve yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
Lsd1/2-IN-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
Lsd1/2-IN-4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of histone demethylation and gene regulation.
Biology: Helps in understanding the role of LSD1 and LSD2 in various biological processes, including cell differentiation and development.
Medicine: Potential therapeutic agent for the treatment of cancers and other diseases associated with aberrant histone methylation.
Industry: Used in the development of new drugs and therapeutic agents targeting epigenetic modifications
Mechanism of Action
Lsd1/2-IN-4 exerts its effects by inhibiting the activity of LSD1 and LSD2. These enzymes are responsible for the demethylation of histone proteins, which plays a crucial role in the regulation of gene expression. By inhibiting these enzymes, this compound can alter the methylation status of histones, leading to changes in gene expression. The molecular targets and pathways involved include the histone proteins and the associated gene regulatory networks .
Comparison with Similar Compounds
Lsd1/2-IN-4 is unique in its ability to selectively inhibit both LSD1 and LSD2. Similar compounds include:
ORY-1001: A potent inhibitor of LSD1 with high selectivity over other enzymes.
GSK-2879552: Another LSD1 inhibitor currently undergoing clinical trials for cancer therapy.
IMG-7289: An LSD1 inhibitor with potential applications in the treatment of acute myeloid leukemia. These compounds share similar mechanisms of action but may differ in their selectivity, potency, and therapeutic applications
Biological Activity
Lsd1/2-IN-4 is a compound that targets lysine-specific demethylases 1 and 2 (LSD1 and LSD2), which are key regulators of epigenetic modifications through their histone demethylase activity. This article delves into the biological activity of this compound, focusing on its mechanisms, effects in various cellular contexts, and implications for therapeutic applications.
Overview of LSD1 and LSD2
LSD1 (KDM1A) and LSD2 (KDM1B) are FAD-dependent amine oxidases that demethylate specific lysine residues on histones, particularly H3K4 and H3K9. Their enzymatic activity is crucial for regulating gene expression, cellular differentiation, and maintaining chromatin structure. LSD1 primarily demethylates mono- and di-methylated H3K4 (H3K4me1/2) associated with active transcription, while also targeting H3K9me1/2 linked to transcriptional repression .
This compound inhibits the enzymatic activity of LSD1 and LSD2, leading to the accumulation of methylated histones. This inhibition can alter chromatin accessibility and transcriptional programs in various cell types:
- Histone Modification : Inhibition of LSD1/2 results in increased levels of H3K4me1 and H3K4me2, indicating a shift towards a more repressive chromatin state .
- Transcriptional Regulation : The compound's effects on gene expression are mediated through its impact on enhancer activity and transcription factor interactions. For instance, LSD1 has been shown to regulate genes involved in cell differentiation and proliferation by modulating enhancer landscapes .
Biological Activity in Cancer Research
The role of this compound has been extensively studied in the context of cancer:
- Antileukemic Activity : Research indicates that inhibiting LSD1 can lead to a significant reduction in leukemic stem cells (LSCs) and promote differentiation of leukemic cells. For example, treatment with GSK-LSD1 resulted in improved survival rates in animal models of acute myeloid leukemia (AML) .
- Tumor Microenvironment : LSD1 inhibition has been associated with altered immune responses within the tumor microenvironment, enhancing T cell responses against tumors .
Data Tables
The following table summarizes key findings related to the biological activity of this compound across different studies:
Case Study 1: Acute Myeloid Leukemia
In a preclinical model using AML cells treated with GSK-LSD1, researchers observed a significant reduction in leukemia burden. Mice receiving this treatment showed a 50% survival rate without signs of disease after prolonged observation, highlighting the potential for this compound as a therapeutic agent in hematological malignancies .
Case Study 2: Solid Tumors
In models of solid tumors, this compound demonstrated enhanced efficacy when combined with immune checkpoint inhibitors. The combination therapy resulted in improved tumor regression compared to monotherapy, indicating that LSD1 inhibition may synergize with immunotherapy strategies .
Properties
Molecular Formula |
C9H8BrF2N |
---|---|
Molecular Weight |
248.07 g/mol |
IUPAC Name |
(1R,2S)-2-(4-bromo-3,5-difluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H8BrF2N/c10-9-6(11)1-4(2-7(9)12)5-3-8(5)13/h1-2,5,8H,3,13H2/t5-,8+/m0/s1 |
InChI Key |
VEESSMHTAMEHGS-YLWLKBPMSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC(=C(C(=C2)F)Br)F |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C(=C2)F)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.